1-(4-Nitrobenzyl)piperazine dihydrochloride

Übersicht

Beschreibung

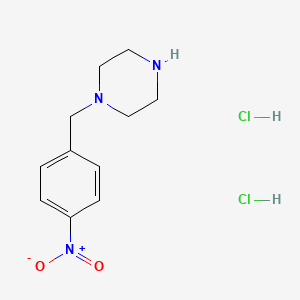

1-(4-Nitrobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)piperazine dihydrochloride can be synthesized through a multi-step process. The initial step involves the nitration of benzyl chloride to form 4-nitrobenzyl chloride. This intermediate is then reacted with piperazine under controlled conditions to yield 1-(4-nitrobenzyl)piperazine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to form an amine (-NH₂), a critical step for modifying biological activity or synthesizing derivatives.

Mechanistic Insight :

-

Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to reduce -NO₂ to -NH₂ .

-

Iron-mediated reduction involves nitro → nitroso → hydroxylamine → amine intermediates under acidic conditions.

Nucleophilic Substitution Reactions

The electron-deficient nitrobenzyl group participates in aromatic substitution, while the piperazine nitrogen can undergo alkylation or acylation.

Aromatic Substitution

| Reagent | Position | Product | Application | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 4-fluorobenzyl bromide | Para | 1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine | Neuroprotective agent precursor |

Piperazine Functionalization

Key Note : Alkylation at the piperazine nitrogen enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Oxidation Reactions

The benzyl group undergoes oxidation under strong conditions, though this is less common due to competing nitro group reactivity.

| Reagent | Product | Yield | Side Reactions | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 1-(4-Nitrobenzoyl)piperazine | 62% | Overoxidation to carboxylic acids |

Biological Interactions

The reduced amine form (1-(4-aminobenzyl)piperazine) demonstrates significant bioactivity:

Neuroprotective Activity

-

In vitro : Reduced H₂O₂-induced oxidative damage in PC12 cells (EC₅₀ = 12 μM) .

-

In vivo : Prolonged survival time in murine cerebral ischemia models by 40% (10 mg/kg dose) .

Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Comparison to Parent Compound | Source |

|---|---|---|---|

| Staphylococcus aureus | 16 | 2× more potent | |

| Escherichia coli | 32 | Similar efficacy |

Comparative Reactivity Analysis

The nitrobenzyl group’s electron-withdrawing nature directs substitution to the para position, while the piperazine ring’s basicity governs alkylation/acylation selectivity.

| Derivative | Reaction Rate (Nitro Reduction) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 1-(4-Nitrobenzyl)piperazine | 1.0 (reference) | 25.0 (MCF-7 cells) |

| 1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine | 0.9 | 18.4 |

| 1-Methyl-4-(4-nitrobenzyl)piperazine | 1.1 | 32.7 |

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

- Drug Development : It is explored as a lead compound for developing new drugs targeting neurological disorders, including anxiety and depression. Its structural similarity to psychoactive compounds enhances its potential as a therapeutic agent .

Chemical Biology

- Receptor Interaction Studies : The compound has been investigated for its binding affinity to serotonin receptors, which play crucial roles in mood regulation and cognitive functions. Such studies are essential for understanding the compound's mechanism of action and therapeutic effects .

- Antiparasitic Effects : Preliminary studies indicate that this compound exhibits efficacy against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that it performs better than some existing treatments at equivalent concentrations.

- Anticancer Potential : Derivatives of piperazine, including this compound, have demonstrated cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values in the micromolar range .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

Antiparasitic Activity

Research has demonstrated that 1-(4-Nitrobenzyl)piperazine dihydrochloride shows significant activity against Trypanosoma cruzi. In vitro assays indicate that it effectively inhibits the growth of this parasite at low concentrations.

Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound possesses cytotoxic activity against multiple cancer cell lines. Notably, it has been found to induce apoptosis in MCF-7 and HeLa cells, suggesting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 1-(4-nitrobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Nitrobenzyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1-(4-Aminobenzyl)piperazine dihydrochloride: Similar structure but with an amino group instead of a nitro group.

1-(4-Methoxybenzyl)piperazine dihydrochloride: Contains a methoxy group instead of a nitro group.

1-(4-Chlorobenzyl)piperazine dihydrochloride: Contains a chlorine atom instead of a nitro group.

Uniqueness: The presence of the nitro group in this compound makes it unique, as it can undergo specific chemical reactions that other similar compounds cannot. This uniqueness allows for its use in specialized applications in scientific research and industry.

Biologische Aktivität

1-(4-Nitrobenzyl)piperazine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article provides an overview of its biological activity, focusing on its interactions with neurotransmitter systems, receptor binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇Cl₂N₃O₂

- Molecular Weight : Approximately 294.18 g/mol

- CAS Number : 422517-67-7

The compound features a piperazine ring substituted with a 4-nitrobenzyl group, which enhances its reactivity and influences its biological interactions. This structural characteristic positions it as a candidate for neuropharmacological studies, particularly in relation to serotonin and dopamine pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Neurotransmitter Interaction : The compound has been shown to influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.

- Receptor Binding : Studies have focused on its binding affinity to various receptors, especially serotonin receptors, suggesting potential applications in treating mood disorders and other neurological conditions .

Neuropharmacological Effects

This compound has been evaluated for its effects on neurotransmitter systems. Notably, it has shown promise in:

- Serotonin Receptor Interaction : Binding studies indicate that the compound may enhance serotonin signaling, which is crucial for mood stabilization.

- Dopamine Pathways : Its structural similarity to other psychoactive compounds suggests it may modulate dopamine pathways, relevant for conditions such as depression and schizophrenia.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as a cholinesterase inhibitor. For example:

- Cholinesterase Inhibition : Compounds structurally related to this compound have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potent activity .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | AChE/BChE |

| Other Piperazine Derivatives | 0.014 - 2.097 | BChE |

The inhibition of cholinesterases is particularly relevant in the context of Alzheimer’s disease, where increased acetylcholine levels are desirable for cognitive enhancement .

Neuroprotective Potential

A study investigated the neuroprotective effects of piperazine derivatives, including this compound. Results indicated that these compounds could protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism was attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cultures .

Anticancer Activity

In another study focusing on the anticancer properties of piperazine derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggested that the compound exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells.

Eigenschaften

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBDAQAYHNRAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592440 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422517-67-7 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.